GSK 525768A

Description

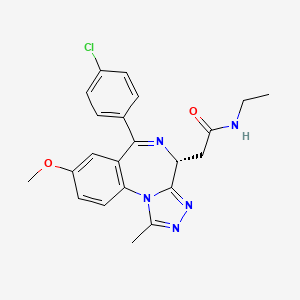

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQFGUYHFJNHI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C[C@@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680634 | |

| Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260530-25-3 | |

| Record name | 2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of GSK525768A: A Comprehensive Technical Guide to its Role as a Negative Control in BET Bromodomain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GSK525768A is a crucial research tool in the field of epigenetics, specifically in the study of Bromodomain and Extra-Terminal (BET) proteins. It is the synthetically derived (R)-enantiomer of the potent BET inhibitor, GSK525762A (also known as I-BET762). The primary and critical function of GSK525768A is to serve as an inactive negative control in experiments investigating the effects of its active counterpart. Due to its stereochemical configuration, GSK525768A does not exhibit significant binding to BET bromodomains and therefore lacks the biological activity of GSK525762A.[1] This property makes it an indispensable tool for distinguishing on-target effects of BET inhibition from off-target or non-specific cellular responses.

Core Principles of Application

The use of GSK525768A is foundational to the rigorous validation of experimental findings related to BET inhibitors. By comparing the cellular or in vivo effects of GSK525762A with the lack of effects from GSK525768A, researchers can confidently attribute observed biological outcomes to the specific inhibition of BET proteins. This control is essential for:

-

Validating On-Target Activity: Demonstrating that the biological effects of GSK525762A are due to its interaction with BET bromodomains and not some other unforeseen mechanism.

-

Identifying Off-Target Effects: Any biological response observed with GSK525762A but not with GSK525768A can be more definitively linked to BET inhibition. Conversely, effects seen with both compounds might indicate an off-target mechanism or a general compound-related cellular stress response.

-

Elucidating Downstream Signaling Pathways: By confirming that a signaling pathway is modulated by GSK525762A but not by GSK525768A, researchers can map the specific downstream consequences of BET protein inhibition.

Quantitative Data Summary

The differential activity between GSK525762A and its inactive enantiomer, GSK525768A, has been quantified in various biochemical and cellular assays. The following tables summarize key data from foundational studies, highlighting the potent activity of GSK525762A and the inert nature of GSK525768A.

Table 1: Biochemical Activity of GSK525762A and GSK525768A against BET Bromodomains

| Compound | Target | Assay Type | IC50 (nM) |

| GSK525762A | BRD2 | TR-FRET | 35 |

| GSK525762A | BRD3 | TR-FRET | 27 |

| GSK525762A | BRD4 | TR-FRET | 58 |

| GSK525768A | BRD2, BRD3, BRD4 | TR-FRET | >100,000 |

Data sourced from Nicodeme et al., 2010, Nature (Supplementary Information).

Table 2: Cellular Activity of GSK525762A and GSK525768A on Cytokine Release in Lipopolysaccharide (LPS)-stimulated Human Monocytes

| Compound | Cytokine | IC50 (nM) |

| GSK525762A | IL-6 | 200 |

| GSK525762A | TNF-α | 400 |

| GSK525762A | MCP-1 | 200 |

| GSK525768A | IL-6 | >50,000 |

| GSK525768A | TNF-α | >50,000 |

| GSK525768A | MCP-1 | >50,000 |

Data sourced from Nicodeme et al., 2010, Nature (Supplementary Information).

Key Experimental Protocols

The following are detailed methodologies for key experiments where GSK525768A is used as a negative control to validate the on-target effects of GSK525762A.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay quantitatively measures the binding affinity of compounds to BET bromodomains.

Methodology:

-

Reagents:

-

Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4).

-

Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16.

-

Europium cryptate-labeled streptavidin (donor fluorophore).

-

XL665-labeled anti-6xHis antibody (acceptor fluorophore).

-

GSK525762A and GSK525768A serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

-

Procedure:

-

Add assay buffer, BET bromodomain protein, and biotinylated histone peptide to a 384-well plate.

-

Add serially diluted compounds (GSK525762A or GSK525768A) or DMSO (vehicle control).

-

Incubate at room temperature for 30 minutes.

-

Add a pre-mixed solution of europium-streptavidin and XL665-anti-6xHis antibody.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 337 nm.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cytokine Release Assay in Primary Human Monocytes

This assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines in immune cells.

Methodology:

-

Cell Culture:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic bead selection.

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

-

Procedure:

-

Plate monocytes in a 96-well plate and allow them to adhere.

-

Pre-treat cells with serially diluted GSK525762A, GSK525768A, or DMSO for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of cytokines (e.g., IL-6, TNF-α, MCP-1) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize cytokine concentrations to the vehicle control.

-

Plot the percentage of inhibition against compound concentration and determine the IC50 values.

-

Chromatin Immunoprecipitation (ChIP) followed by Quantitative PCR (ChIP-qPCR)

This technique is used to determine if a BET inhibitor displaces BET proteins from specific gene promoters.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells (e.g., macrophages) with GSK525762A, GSK525768A, or DMSO for a specified time (e.g., 2-4 hours).

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., BRD4) or a control IgG.

-

Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and qPCR:

-

Purify the DNA using a spin column kit.

-

Perform quantitative PCR using primers specific for the promoter regions of target genes known to be regulated by BET proteins (e.g., IL-6 promoter).

-

Analyze the results using the percent input method.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

The Role of GSK525768A as a Negative Control in BET Bromodomain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research, particularly in the study of Bromodomain and Extra-Terminal (BET) proteins, the use of precise and reliable controls is paramount to the validity of experimental outcomes. GSK525768A has emerged as a critical tool in this domain, serving as an inactive negative control for its potent enantiomer, the BET inhibitor I-BET762 (also known as GSK525762A or molibresib). This technical guide provides an in-depth overview of GSK525768A, its mechanism of inaction, and its application in key experimental protocols, supported by quantitative data and visual workflows to aid researchers in their study design and data interpretation.

The Critical Role of a Negative Control

A negative control is an essential component of a well-designed experiment, providing a baseline to confirm that the observed effects are due to the experimental treatment and not other variables.[1][2] In the context of BET protein inhibition, GSK525768A serves this purpose by being structurally almost identical to the active inhibitor I-BET762, but lacking its biological activity.[3] This allows researchers to distinguish the specific effects of BET protein inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Mechanism of Action: A Tale of Two Enantiomers

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[4][5][6] They contain conserved bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][6][7] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in inflammation, cell proliferation, and cancer.[4][7][8]

I-BET762 is a potent inhibitor of the BET family of proteins.[9][10] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.[9][11]

In stark contrast, GSK525768A is the inactive (R)-enantiomer of I-BET762.[3] Due to its stereochemistry, it does not fit into the acetyl-lysine binding pocket of the BET bromodomains and therefore exhibits no significant inhibitory activity against these proteins.[3] This lack of activity makes it an ideal negative control for experiments investigating the effects of I-BET762.

Quantitative Data: I-BET762 vs. GSK525768A

The differential activity of I-BET762 and the inactivity of GSK525768A can be quantitatively demonstrated through various biochemical and cellular assays. The following table summarizes key binding and inhibitory concentration data for I-BET762. While specific IC50 or Kd values for GSK525768A are often not reported due to its inactivity, it is consistently shown to have no significant effect at concentrations where I-BET762 is highly potent.

| Parameter | I-BET762 (GSK525762A) | GSK525768A | Reference |

| Target | BET Family Proteins (BRD2, BRD3, BRD4) | No significant activity against BET proteins | [3] |

| Mechanism of Action | Competitive inhibitor of acetyl-lysine binding to bromodomains | Inactive enantiomer, does not bind to bromodomains | [3][11] |

| IC50 (Displacement of tetra-acetylated H4 peptide) | ~35 nM | No significant activity | [7] |

| Kd (Binding to tandem bromodomains) | 50.5–61.3 nM | No significant activity | [7] |

Experimental Protocols: Utilizing GSK525768A as a Negative Control

The following are detailed methodologies for key experiments where GSK525768A is employed as a negative control to validate the specificity of I-BET762's effects.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where BET proteins are bound and to assess the effect of I-BET762 on this binding, using GSK525768A to control for non-specific effects.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a human cancer cell line) to the desired density.

-

Treat cells with either I-BET762 (e.g., 1 µM), GSK525768A (e.g., 1 µM as a negative control), or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest the cells, wash with ice-cold PBS, and lyse to release the nuclei.

-

Isolate the nuclei and resuspend in a lysis buffer.

-

Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., anti-BRD4) or a negative control antibody (e.g., normal rabbit IgG).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a standard column-based kit.

-

Prepare sequencing libraries from the purified ChIP DNA and input DNA (a sample of sheared chromatin that did not undergo immunoprecipitation).

-

-

Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the prepared libraries.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment for the BET protein.

-

Compare the enrichment profiles between the I-BET762, GSK525768A, and DMSO treated samples to identify regions where I-BET762 specifically displaces the BET protein. The GSK525768A-treated sample should show a similar profile to the DMSO control.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of I-BET762 to its target BET proteins within intact cells, with GSK525768A serving as a negative control for binding.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in sufficient numbers for multiple temperature points.

-

Treat cells with I-BET762 (e.g., 10 µM), GSK525768A (e.g., 10 µM), or DMSO for 1 hour at 37°C.

-

-

Heat Treatment:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction of the proteome from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample.

-

Analyze the amount of the target BET protein (e.g., BRD4) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis:

-

Generate melting curves by plotting the percentage of soluble target protein as a function of temperature for each treatment condition.

-

A shift in the melting curve to a higher temperature for the I-BET762-treated sample compared to the DMSO and GSK525768A-treated samples indicates that I-BET762 has bound to and stabilized the target protein. The curve for GSK525768A should overlap with the DMSO control curve.

-

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: BET Protein Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for ChIP-seq with Controls.

Caption: Experimental Workflow for CETSA with Controls.

Conclusion

GSK525768A is an indispensable tool for researchers studying the function and therapeutic potential of BET inhibitors. Its inactivity against BET proteins, in contrast to its potent enantiomer I-BET762, provides a rigorous negative control to ensure the specificity of experimental findings. By incorporating GSK525768A into experimental designs, scientists can confidently attribute the observed cellular and molecular effects to the targeted inhibition of the BET family of proteins, thereby advancing our understanding of their role in health and disease and facilitating the development of novel epigenetic therapies.

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles | Semantic Scholar [semanticscholar.org]

- 5. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 7. Suppression of inflammation by a synthetic histone mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ChIP Protocol | Proteintech Group [ptglab.com]

The Stereochemical Basis for the Inaction of GSK525768A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

GSK525768A, the (R)-enantiomer of the potent Bromodomain and Extra-Terminal domain (BET) family inhibitor GSK525762A (I-BET762 or molibresib), serves as a critical negative control in epigenetic research. Its mechanism of inaction is fundamentally rooted in its stereochemistry, which precludes effective binding to the acetyl-lysine recognition pockets of BET bromodomains. This technical guide delineates the core principles of this inaction by contrasting GSK525768A with its active (S)-enantiomer, I-BET762. We will explore the downstream signaling consequences of this stereochemical difference and detail the experimental protocols used to verify this lack of activity.

Core Mechanism of Inaction: A Tale of Two Enantiomers

The biological activity of the BET inhibitor I-BET762 stems from its ability to competitively bind to the acetyl-lysine (KAc) binding pockets of BET family proteins, primarily BRD2, BRD3, and BRD4.[1][2] This binding displaces these "reader" proteins from acetylated histones on chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes and pro-inflammatory genes, most notably MYC.[3][4]

GSK525768A, as the inactive enantiomer, fails to achieve this critical binding interaction.[1][5] While it shares the same chemical formula and connectivity of atoms as I-BET762, its three-dimensional arrangement is a mirror image. This specific spatial configuration prevents it from fitting snugly into the highly conserved KAc binding pocket of the BET bromodomains. The precise stereochemistry of the active (S)-enantiomer is essential for forming the necessary hydrogen bonds and other non-covalent interactions with key amino acid residues within the binding site.[5] Consequently, GSK525768A does not displace BET proteins from chromatin, and the downstream transcriptional signaling remains intact. This stark difference in activity makes GSK525768A an ideal negative control in experiments to ensure that the observed effects of I-BET762 are indeed due to on-target BET inhibition.[6]

Signaling Pathways: Unperturbed by GSK525768A

The primary signaling pathway affected by active BET inhibitors like I-BET762 is the transcriptional regulation of critical genes involved in cell proliferation and survival. A key target of this pathway is the MYC oncogene. The inaction of GSK525768A means this pathway remains unaltered.

Quantitative Data Summary

The disparity in the biological activity of GSK525768A and its active enantiomer, I-BET762, is starkly reflected in quantitative assays. While I-BET762 demonstrates potent inhibition of BET bromodomains in the nanomolar range, GSK525768A is reported to have no significant activity.[1][5]

| Compound | Target | Assay Type | Metric | Value | Reference |

| I-BET762 (GSK525762A) | BRD2 | H4Ac Peptide Displacement | IC50 | 32.5 nM | [4][7] |

| BRD3 | H4Ac Peptide Displacement | IC50 | 42.4 nM | [4][7] | |

| BRD4 | H4Ac Peptide Displacement | IC50 | 36.1 nM | [4][7] | |

| Prostate Cancer Cell Lines | Cell Growth | gIC50 | 25 - 150 nM | [3] | |

| GSK525768A | BET Family | Binding/Functional Assays | Activity | None Reported | [1][5] |

Experimental Protocols

To experimentally validate the mechanism of inaction of GSK525768A, a comparative approach is employed, testing it alongside its active enantiomer, I-BET762.

Biochemical Assay: Fluorescence Resonance Energy Transfer (FRET)

This assay directly measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Objective: To quantify the binding affinity and inhibitory potential of GSK525768A and I-BET762 towards BET bromodomains.

Methodology:

-

Reagents: Recombinant, His-tagged BET bromodomain protein (e.g., BRD4), a biotinylated, tetra-acetylated Histone H4 peptide, Europium-labeled anti-His antibody (donor fluorophore), and streptavidin-conjugated acceptor fluorophore.

-

Procedure: The His-tagged BET protein and the biotinylated histone peptide are incubated together, allowing for their interaction. The donor and acceptor fluorophores are then added. In the absence of an inhibitor, the proximity of the donor and acceptor, bridged by the protein-peptide interaction, results in a high FRET signal.

-

Inhibitor Addition: Serial dilutions of the test compounds (GSK525768A and I-BET762) are added to the mixture.

-

Data Analysis: A dose-response curve is generated by plotting the FRET signal against the inhibitor concentration. The IC50 value, the concentration at which 50% of the BET-histone interaction is inhibited, is then calculated. For GSK525768A, no significant reduction in the FRET signal is expected, indicating a lack of binding.

Cell-Based Assay: Western Blot for c-Myc Expression

This assay assesses the downstream cellular effects of BET inhibition by measuring the levels of the c-Myc oncoprotein.

Objective: To determine the effect of GSK525768A and I-BET762 on the expression of the BET target gene, MYC.

Methodology:

-

Cell Culture: A cancer cell line known to be sensitive to BET inhibition (e.g., LNCaP prostate cancer cells) is cultured.[3]

-

Treatment: Cells are treated with various concentrations of GSK525768A, I-BET762, or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).

-

Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is quantified using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., actin or GAPDH) is used to ensure equal protein loading.

-

Data Analysis: The resulting bands are visualized and quantified. A significant decrease in c-Myc protein levels is expected in cells treated with I-BET762, while no change is anticipated in cells treated with GSK525768A compared to the vehicle control.[3][8]

References

- 1. tebubio.com [tebubio.com]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biotin-16-ctp.com [biotin-16-ctp.com]

- 7. tribioscience.com [tribioscience.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of GSK525768A: A Technical Overview of a BET Bromodomain Inhibitor Probe

Introduction

GSK525768A is the inactive (R)-enantiomer of the potent and selective BET (Bromodomain and Extra-Terminal) family inhibitor, GSK525762A, also known as I-BET762 or molibresib.[1][2] As the inactive stereoisomer, GSK525768A serves as a crucial negative control in preclinical research to delineate the specific biological effects of BET inhibition by its active counterpart.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of the active compound I-BET762, thereby contextualizing the role and importance of GSK525768A in the scientific investigation of this therapeutic target.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in the regulation of gene transcription.[4][5] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[6][7] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[8][9]

Discovery and Optimization

The journey towards I-BET762 and its inactive enantiomer began with a phenotypic screen aimed at identifying compounds that could up-regulate the expression of apolipoprotein A-1 (ApoA1), a key component of high-density lipoprotein (HDL).[9] This cell-based luciferase reporter assay led to the identification of a benzodiazepine hit compound.[9] Subsequent optimization of this initial hit by scientists at GlaxoSmithKline resulted in the development of I-BET762, a compound with significantly improved potency and drug-like properties.[4][9]

Mechanism of Action: Targeting the BET-Histone Interaction

I-BET762 exerts its effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones.[6][7] This disruption of the BET-chromatin interaction leads to the suppression of downstream target gene transcription.[6] One of the key oncogenes regulated by BET proteins is MYC, which is a critical driver of cell proliferation and survival in many human cancers.[5][7] By inhibiting BET proteins, I-BET762 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[7][10] The inactive enantiomer, GSK525768A, does not exhibit this activity, highlighting the stereospecificity of the interaction with the BET bromodomain.[1][2]

Signaling Pathway of BET Inhibition

Caption: BET protein signaling and the inhibitory action of I-BET762.

Quantitative Data

The following tables summarize key quantitative data for I-BET762 (GSK525762A).

Table 1: In Vitro Potency of I-BET762

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Aspc-1 | Pancreatic Cancer | 231 | [8] |

| CAPAN-1 | Pancreatic Cancer | 990 | [8] |

| PANC-1 | Pancreatic Cancer | 2550 | [8] |

| MDA-MB-231 | Triple Negative Breast Cancer | 460 | [10] |

Table 2: Pharmacokinetic Properties of a Related BET Inhibitor (JQ1)

| Compound | Administration | Dose (mg/kg) | Half-life (h) | Reference |

| JQ1 | Intravenous | 5 | 0.9 | [8] |

| JQ1 | Oral | 10 | 1.4 | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key assays used in the evaluation of BET inhibitors like I-BET762 and its inactive control, GSK525768A.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of I-BET762 or GSK525768A (as a negative control) for 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

-

Cell Implantation: 5 x 10^6 human cancer cells (e.g., prostate cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment groups and administered with I-BET762 (e.g., via oral gavage) or vehicle control daily.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Experimental Workflow Diagram

Caption: A typical workflow for preclinical evaluation of BET inhibitors.

Clinical Development

I-BET762 (GSK525762A) has progressed into clinical trials for the treatment of various cancers.[4][8] A notable Phase I clinical trial (NCT01587703) investigated the safety, pharmacokinetics, pharmacodynamics, and clinical activity of GSK525762A in patients with NUT midline carcinoma (NMC) and other solid tumors.[11] The study was designed in two parts: a dose-escalation phase to determine the recommended dose, followed by an expansion phase in specific cancer cohorts.[11] These clinical investigations are essential to understanding the therapeutic potential and safety profile of BET inhibitors in humans.

Conclusion

GSK525768A, as the inactive enantiomer of the potent BET inhibitor I-BET762, has played a critical, albeit non-therapeutic, role in the discovery and development of this class of epigenetic modulators. Its use as a negative control has been instrumental in validating the on-target effects of I-BET762 and ensuring that the observed biological activities are a direct consequence of BET bromodomain inhibition. The comprehensive preclinical and clinical evaluation of I-BET762 has provided valuable insights into the therapeutic potential of targeting BET proteins in oncology and other disease areas. The continued investigation of BET inhibitors holds promise for the development of novel and effective treatments for patients with unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. biotin-16-ctp.com [biotin-16-ctp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. onclive.com [onclive.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: GSK525768A for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK525768A is a critical tool for researchers studying the epigenetic regulation of gene expression. It is the inactive (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal domain) family inhibitor, GSK525762A, also known as I-BET-762. Due to its lack of significant activity towards BET bromodomains, GSK525768A serves as an essential negative control in experiments designed to investigate the biological effects of its active counterpart, I-BET-762. The use of this inactive enantiomer allows for the confident attribution of observed cellular and physiological changes to the specific inhibition of BET proteins by I-BET-762.

This technical guide provides a comprehensive overview of GSK525768A, including its suppliers, and delves into the mechanism of action and relevant signaling pathways of its active enantiomer, I-BET-762, to provide context for its use as a control. Detailed experimental protocols are also provided to facilitate its integration into research workflows.

GSK525768A: Suppliers and Catalog Information

A variety of chemical suppliers offer GSK525768A for research purposes. The following table summarizes the available information for easy reference.

| Supplier | Catalog Number | Other Names |

| MedChemExpress | HY-13032A | GSK525768A |

| BOC Sciences | 1260530-25-3 | GSK-525762A (inactive) |

| Chemdiv | C019-0839 | GSK 525768A |

| ApexBio | A3445 | GSK525768A |

| Selleck Chemicals | S7188 | GSK525768A |

Mechanism of Action of the Active Enantiomer (I-BET-762)

To understand the utility of GSK525768A as a negative control, it is imperative to comprehend the mechanism of action of its active counterpart, I-BET-762. I-BET-762 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

I-BET-762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin. This disruption of BET protein function leads to the downregulation of key oncogenes and pro-inflammatory genes, resulting in anti-proliferative and anti-inflammatory effects.

Key Signaling Pathways Modulated by I-BET-762

The inhibitory action of I-BET-762 impacts several critical signaling pathways implicated in cancer and inflammation. GSK525768A, being inactive, would not be expected to significantly modulate these pathways, making it an ideal control.

MYC Oncogene Pathway

A primary target of BET inhibitors is the MYC family of oncogenes (c-MYC, N-MYC). The transcription of MYC is highly dependent on BRD4. I-BET-762 displaces BRD4 from the MYC promoter and enhancer regions, leading to a rapid and potent downregulation of MYC expression[1][2]. This is a key mechanism behind the anti-proliferative effects of I-BET-762 in various cancers.

NF-κB Inflammatory Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. BRD4 has been shown to interact with the p65 subunit of NF-κB and is required for the transcription of many pro-inflammatory genes. I-BET-762 can disrupt this interaction, leading to the suppression of inflammatory responses[3][4][5].

Experimental Protocols

GSK525768A should be used in parallel with I-BET-762 in all cellular and in vivo experiments to serve as a negative control. The following are representative protocols where this control is essential.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of I-BET-762 on cell proliferation and viability compared to the inactive control.

Methodology:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

After 24 hours, treat the cells with a serial dilution of I-BET-762 and GSK525768A (e.g., 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals with DMSO or a solubilization buffer and read absorbance at 570 nm.

-

For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.

-

Calculate the IC50 values for I-BET-762. GSK525768A is expected to have a significantly higher or no measurable IC50.

Western Blot Analysis

Objective: To determine the effect of I-BET-762 on the protein levels of target genes like c-Myc.

Methodology:

-

Treat cells with I-BET-762, GSK525768A (at a concentration where I-BET-762 shows a clear effect, e.g., 1 µM), and a vehicle control for 24 hours.

-

Lyse the cells and quantify protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of I-BET-762 on cell cycle progression.

Methodology:

-

Treat cells with I-BET-762, GSK525768A, and a vehicle control for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. I-BET-762 is expected to induce G1 cell cycle arrest.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if I-BET-762 induces apoptosis.

Methodology:

-

Treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from experiments with I-BET-762, with the expected outcome for GSK525768A.

| Assay | I-BET-762 (GSK525762A) | GSK525768A (Inactive Control) |

| Cell Viability (IC50) | 0.1 - 1 µM (cell line dependent) | > 10 µM (or no effect) |

| c-Myc Protein Expression | Significant downregulation | No significant change |

| Cell Cycle (G1 Arrest) | Increase in G1 population | No significant change |

| Apoptosis (% Annexin V+) | Increased apoptosis | No significant change |

Conclusion

GSK525768A is an indispensable research tool for the accurate investigation of BET bromodomain inhibitor function. Its inactivity allows for the precise dissection of the biological consequences of BET inhibition by its active enantiomer, I-BET-762. By incorporating GSK525768A as a negative control in experimental designs, researchers can ensure the validity and specificity of their findings, contributing to the robust development of novel epigenetic therapies.

References

- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical and Chemical Properties of GSK525768A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of GSK525768A, a critical negative control compound for studies involving its active enantiomer, GSK525762A (I-BET762), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its chemical structure, physicochemical characteristics, and its role in elucidating the mechanism of action of BET inhibitors.

Core Compound Properties

GSK525768A is the (R)-enantiomer of the potent BET bromodomain inhibitor GSK525762A.[1] It serves as an essential negative control in experiments to ensure that the observed biological effects of GSK525762A are due to specific engagement with BET bromodomains and not off-target or non-specific effects. Unlike its (S)-enantiomer, GSK525768A exhibits no significant activity towards BET bromodomains.[2][3][4]

Physical and Chemical Data

The key physical and chemical properties of GSK525768A are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][3][5]triazolo[4,3-a][1][3]benzodiazepin-4-yl]-N-ethylacetamide | [1][2] |

| Synonyms | GSK 525768A, (R)-I-BET762 | [1][2] |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [1][3][5] |

| Molecular Weight | 423.90 g/mol | [1][3][5] |

| CAS Number | 1260530-25-3 | [1][5] |

| Appearance | Light yellow to yellow solid/powder | [1][5] |

| Purity | Typically ≥98% | [5] |

| Solubility | Soluble in DMSO (≥10 mM) | [1][2][5] |

| Storage | Store as a solid at -20°C for up to 2 years. In solution (DMSO), store at -80°C for up to 6 months. | [1][3] |

Mechanism of Action (as a Negative Control)

GSK525768A's utility lies in its inactivity. Its active counterpart, GSK525762A, functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD2, BRD3, and BRD4.[3][6] This binding displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC and the modulation of other genes, including the upregulation of apolipoprotein A1 (APOA1).[7][8] GSK525768A, due to its stereochemistry, does not fit into the acetyl-lysine binding pocket of BET bromodomains and therefore does not elicit these downstream effects.

Signaling Pathway Context: BET Inhibition

The following diagram illustrates the mechanism of action of active BET inhibitors like GSK525762A, highlighting where GSK525768A fails to act.

Regulation of Apolipoprotein A1 (APOA1)

BET inhibitors have been shown to upregulate the expression of APOA1, the primary protein component of high-density lipoprotein (HDL).[8][9] The proposed mechanism involves the displacement of BET proteins, which may act as transcriptional repressors at the APOA1 gene locus. GSK525768A, being inactive, would not be expected to modulate APOA1 expression.

Quantitative Data for the Active Enantiomer (GSK525762A)

The following tables summarize key quantitative data for the active enantiomer, GSK525762A, which provide context for the use of GSK525768A as a negative control.

In Vitro Activity

| Parameter | Target | Value | Assay | Reference(s) |

| IC₅₀ | BET Bromodomains (BRD2, BRD3, BRD4) | 32.5 - 42.5 nM | FRET | [2][3][5] |

| Kd | Tandem Bromodomains of BETs | 50.5 - 61.3 nM | Not Specified | [3][5] |

| EC₅₀ | APOA1 Gene Expression (HepG2 cells) | 0.7 µM | Luciferase Reporter Assay | [5] |

Pharmacokinetic Parameters (in Humans)

| Parameter | Value | Condition | Reference(s) |

| Tmax | ~2 hours | Single and repeat oral dosing | [10] |

| t1/2 | 3 - 7 hours | Single and repeat oral dosing | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving BET inhibitors and their controls are provided below.

Synthesis and Chiral Separation

The synthesis of triazolo[4,3-a][1][3]benzodiazepines generally involves multi-step reactions.[6][7][11] The final racemic mixture of GSK525762A and GSK525768A can be separated using chiral High-Performance Liquid Chromatography (HPLC).[12][13][14]

Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is selected.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is commonly employed.

-

Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 322 nm).

-

Injection: The racemic mixture is dissolved in a suitable solvent and injected onto the column.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and collection. The elution order depends on the specific CSP and mobile phase used.

BET Bromodomain Binding Assay (AlphaLISA)

This protocol describes a high-throughput method to determine the IC₅₀ of compounds that inhibit the interaction between a BET bromodomain and an acetylated histone peptide.

Methodology:

-

Reagent Preparation: Prepare solutions of biotinylated histone H4 peptide, GST-tagged BRD protein (e.g., BRD4), and serial dilutions of the test compound (GSK525762A) and negative control (GSK525768A).

-

Reaction Setup: In a 384-well plate, add the BRD protein, histone peptide, and test compounds.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for binding to reach equilibrium.

-

Bead Addition: Add a mixture of streptavidin-coated donor beads and anti-GST acceptor beads.

-

Final Incubation: Incubate for 60-90 minutes at room temperature in the dark.

-

Signal Detection: Read the plate on an AlphaLISA-compatible reader. In the absence of an inhibitor, the donor and acceptor beads are in close proximity, generating a signal. An active inhibitor will disrupt the protein-peptide interaction, reducing the signal.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value. GSK525768A should show no significant inhibition.[5][15][16][17]

Western Blot for c-Myc Expression

This protocol is used to assess the downstream effect of BET inhibition on the protein levels of the oncoprotein c-Myc.

Methodology:

-

Cell Treatment: Culture a sensitive cell line (e.g., a human leukemia cell line) and treat with various concentrations of GSK525762A, GSK525768A (as a negative control), and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then probe with a primary antibody against c-Myc. Also, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels. Treatment with GSK525762A is expected to show a dose-dependent decrease in c-Myc, while GSK525768A should have no effect.[1][4][18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From ApoA1 upregulation to BET family bromodomain inhibition: discovery of I-BET151 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines with substituents at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

- 19. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to GSK525768A as a Negative Control for I-BET762 (GSK525762A)

Introduction: In the landscape of epigenetic research, the development of small molecule inhibitors targeting specific protein domains has been a significant advancement. I-BET762 (also known as Molibresib or GSK525762A) is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of histone acetylation marks.[1][2] To rigorously validate the on-target effects of I-BET762, its inactive (R)-enantiomer, GSK525768A, serves as an indispensable negative control. This technical guide provides an in-depth overview of GSK525768A, its relationship to I-BET762, and its application in research settings for drug development professionals and scientists.

GSK525768A is the stereoisomer of the active I-BET762 compound.[3] Due to its specific three-dimensional conformation, it does not exhibit significant binding affinity for BET bromodomains and, consequently, lacks the biological activity of its counterpart.[3] Its primary utility is to differentiate between the specific, on-target effects of BET inhibition and any non-specific, off-target effects that might be observed in cellular or in vivo experiments.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both the active and inactive enantiomers is crucial for their proper handling, storage, and application in experimental settings.

| Property | I-BET762 (GSK525762A) | GSK525768A |

| Chemical Name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine-4-acetamide | (4R)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine-4-acetamide |

| Synonyms | Molibresib, I-BET-762, GSK525762[5] | CHEMBL2153435[] |

| CAS Number | 1260907-17-2 | 1260530-25-3[] |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | C₂₂H₂₂ClN₅O₂[] |

| Molecular Weight | 423.9 g/mol | 423.9 g/mol |

| Purity | ≥98% | ≥98%[] |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | Soluble in DMSO (10 mM)[] |

| Storage | Store at -20°C | Store at -20°C (Freeze)[] |

Core Mechanism: Action vs. Inaction

The biological activity of BET inhibitors stems from their ability to competitively bind to the acetyl-lysine binding pockets within the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[2] This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery and thereby downregulating the expression of key target genes, including the oncogene MYC and various pro-inflammatory genes.[2][7][8]

I-BET762, the (S)-enantiomer, is structured to fit snugly into this pocket, mimicking the natural ligand, acetylated lysine.[2] In contrast, GSK525768A, the (R)-enantiomer, possesses a stereochemistry that prevents high-affinity binding. While it may form some minor interactions, such as hydrogen bonds with conserved asparagine residues, it fails to effectively occupy the site and displace the BET protein from chromatin.[3] This steric hindrance is the basis for its biological inactivity.

Quantitative Data Summary

The profound difference in biological activity between the two enantiomers is quantified through biochemical and cellular assays. I-BET762 is a potent inhibitor across the BET family, whereas GSK525768A is inactive.

| Parameter | Target | I-BET762 (GSK525762A) | GSK525768A |

| Binding Affinity (Kd) | BRD2, BRD3, BRD4 | 50.5 - 61.3 nM[1][9] | No significant activity[3] |

| Biochemical IC₅₀ | BET Bromodomains | 32.5 - 42.5 nM[1][10] | No significant activity[3] |

| Cellular Activity | Apolipoprotein A1 (APOA1) release | Active regulator | No effect[3] |

| Cell Growth IC₅₀ (gIC₅₀) | Prostate Cancer Cell Lines | 25 - 150 nM[7] | Not reported (expected to be inactive) |

| Cell Proliferation IC₅₀ | Myeloma (OPM-2) Cell Line | ~60 nM[5] | Not reported (expected to be inactive) |

Experimental Protocols

To validate the specificity of I-BET762, it is essential to run parallel experiments with GSK525768A at identical concentrations. Below are methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET) Competition Assay

Objective: To quantitatively measure the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide ligand.

Methodology:

-

Reagents: Recombinant His-tagged BET bromodomain protein (e.g., BRD4), biotinylated tetra-acetylated Histone H4 peptide (H4Ac4), Europium-chelate-labeled streptavidin (FRET donor), and an XL665-conjugated anti-6His antibody (FRET acceptor).[2]

-

Procedure:

-

The His-tagged BET protein is incubated with the biotinylated H4Ac4 peptide in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl).[1]

-

Serial dilutions of the test compounds (I-BET762 and GSK525768A) are added to the wells of a microplate.

-

The FRET detection reagents (Europium-streptavidin and XL665-anti-6His) are added.[2]

-

The plate is incubated to allow binding to reach equilibrium.

-

The FRET signal is measured using a plate reader with excitation at ~320 nm. When the BET protein and peptide are associated, the donor and acceptor are in close proximity, generating a high FRET signal.

-

An active inhibitor displaces the peptide, separating the donor and acceptor and causing a decrease in the FRET signal.[2]

-

IC₅₀ values are calculated from the resulting dose-response curves. For GSK525768A, no significant inhibition is expected.

-

Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of BET inhibition on cancer cell lines.

Methodology:

-

Cell Lines: A panel of relevant cancer cell lines (e.g., prostate, breast, leukemia).[7][11]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of I-BET762 and GSK525768A (typically from nM to µM ranges) or a vehicle control (e.g., DMSO).

-

Plates are incubated for a period of 3 to 6 days.[7]

-

Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Absorbance or luminescence is measured with a plate reader.

-

The concentration that inhibits cell growth by 50% (gIC₅₀) is calculated. A significant gIC₅₀ value is expected for I-BET762, while GSK525768A should show minimal to no effect on proliferation.

-

Western Blot for Target Gene Expression

Objective: To confirm the downstream molecular effects of BET inhibition by measuring the protein levels of a key target, c-Myc.

Methodology:

-

Procedure:

-

Treat cultured cells with I-BET762, GSK525768A (at a high concentration, e.g., 1 µM), and a vehicle control for a specified time (e.g., 24-72 hours).[7]

-

Harvest and lyse the cells in RIPA buffer with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against c-Myc.

-

Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A marked reduction in c-Myc protein levels is expected in I-BET762-treated cells but not in cells treated with GSK525768A or the vehicle.[7][11]

-

The Logic of the Inactive Control

The use of an inactive enantiomer is a cornerstone of rigorous chemical biology. It allows researchers to definitively attribute an observed biological phenomenon to the specific inhibition of the intended target.

Conclusion

GSK525768A is a critically important research tool that serves as the inactive control for the potent BET inhibitor I-BET762. Its lack of significant binding affinity for BET bromodomains allows for the clear delineation of on-target versus off-target effects. By employing GSK525768A in parallel with I-BET762 across biochemical, cellular, and in vivo studies, researchers can confidently attribute observed outcomes, such as cell cycle arrest, apoptosis, or downregulation of MYC, to the specific inhibition of the BET protein family.[7] This rigorous approach is fundamental to the validation of BET inhibitors as a therapeutic strategy in oncology and inflammatory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]

- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 9. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK525768A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

GSK525768A is the inactive stereoisomer of I-BET762 (GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Due to its lack of activity towards BET bromodomains, GSK525768A serves as an ideal negative control in cell culture experiments to demonstrate that the observed biological effects of its active counterpart, I-BET762, are specifically due to the inhibition of BET proteins and not from off-target effects of the chemical scaffold.[2]

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[3][4] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3][5] This action promotes the expression of key genes involved in cell cycle progression, proliferation, and apoptosis, including the well-known oncogene MYC.[4][6]

Active BET inhibitors like I-BET762 competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[4] This prevents the recruitment of transcriptional activators, leading to the downregulation of target gene expression, which in turn can induce cell cycle arrest and apoptosis in various cancer models.[3][6]

When designing experiments, GSK525768A should be used in parallel with the active inhibitor (I-BET762) at identical concentrations. The expected result is that cells treated with GSK525768A will behave similarly to the vehicle control (e.g., DMSO), showing no significant impact on cell viability, proliferation, or target gene expression. This comparison is critical for validating the on-target activity of the active BET inhibitor.

Data Presentation

Compound Specifications

| Property | Value | Reference |

| Compound Name | GSK525768A | [1][] |

| CAS Number | 1260530-25-3 | [1][2] |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [1] |

| Molecular Weight | 423.9 g/mol | [1] |

| Description | Inactive stereoisomer of the BET inhibitor I-BET762 (GSK525762A). | [1][2] |

| Solubility | Soluble in DMSO (e.g., 10 mM). | [] |

| Storage | Store stock solutions at -20°C. | [] |

Recommended Concentrations for Cell Culture

The effective concentration of the active BET inhibitor I-BET762 can vary significantly depending on the cell line and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. GSK525768A should be tested at the same concentrations as the active compound.

| Compound | Cell Line Context | Effective Concentration (I-BET762) | Expected Effect (GSK525768A) | Reference |

| I-BET762 | Prostate Cancer (LNCaP, VCaP) | IC₅₀: ~100-500 nM | No significant effect on viability. | [6] |

| I-BET762 | Hematologic Malignancies | 100 nM - 1 µM | No significant effect on viability. | [6] |

| I-BET762 | General Screening | 10 nM - 10 µM (for dose-response) | No significant effect across the dose range. | [8][9] |

Experimental Protocols

Protocol 1: Compound Preparation and General Cell Culture

3.1.1 Materials

-

GSK525768A powder

-

I-BET762 (GSK525762A) powder (as the active compound)

-

Sterile, anhydrous DMSO

-

Appropriate cell culture medium (e.g., RPMI, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cell culture flasks or plates

-

Selected mammalian cell line

3.1.2 Procedure

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of both GSK525768A and I-BET762 by dissolving the appropriate amount of powder in anhydrous DMSO.

-

For example, to make 1 mL of a 10 mM stock of GSK525768A (MW: 423.9 g/mol ), dissolve 4.24 mg in 1 mL of DMSO.

-

Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[]

-

-

Cell Seeding:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.[10]

-

Harvest cells during the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell viability (e.g., via Trypan Blue exclusion).[11]

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density that allows for logarithmic growth throughout the experiment.

-

Allow cells to adhere and recover overnight before treatment.

-

-

Compound Treatment:

-

Prepare working solutions of the compounds by diluting the 10 mM DMSO stock solution in fresh, pre-warmed cell culture medium.

-

Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the vehicle control (DMSO), varying concentrations of I-BET762, or varying concentrations of GSK525768A.

-

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol assesses cell metabolic activity as an indicator of viability.[12]

3.2.1 Materials

-

Cells seeded and treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-well spectrophotometer (plate reader)

3.2.2 Procedure

-

Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate overnight.

-

Treat cells with vehicle, I-BET762, and GSK525768A for the desired duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.[13]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

3.3.1 Materials

-

Cells seeded and treated in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

3.3.2 Procedure

-

Seed cells in 6-well plates and treat with compounds as described in Protocol 1.

-

After the treatment period, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

-

Wash the cell pellet twice with cold PBS.[14]

-

Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][17]

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.[15]

-

Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Gene Expression Analysis (Conceptual Workflow)

This workflow is used to confirm the on-target effect of BET inhibitors on gene transcription.

3.4.1 Objective To demonstrate that I-BET762, but not the inactive control GSK525768A, specifically downregulates the expression of known BET target genes, such as MYC.

3.4.2 Procedure Outline

-

Cell Treatment: Treat cells in 6-well plates with vehicle, a potent concentration of I-BET762, and the same concentration of GSK525768A for a short duration (e.g., 4-24 hours) to capture transcriptional changes.

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (MYC) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant decrease in MYC expression is expected in the I-BET762 treated group compared to both the vehicle and the GSK525768A-treated groups.

Mandatory Visualizations

Caption: Signaling pathway of BET protein function and its inhibition.

Caption: Experimental workflow for using GSK525768A as a negative control.

Caption: Logical relationship for validating on-target effects.

References

- 1. biotin-16-ctp.com [biotin-16-ctp.com]

- 2. Compound GSK 525768A - Chemdiv [chemdiv.com]

- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for Western Blot Analysis Using GSK525768A as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK525768A is the inactive (R)-enantiomer of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, GSK525762A (I-BET762)[1]. While GSK525762A actively suppresses the expression of key oncogenes and inflammatory mediators, GSK525768A exhibits no significant activity towards BET bromodomains[1]. This makes GSK525768A an ideal negative control for in vitro and in vivo studies investigating the effects of its active counterpart. Its use is critical to ensure that the observed biological effects are due to the specific inhibition of BET proteins and not off-target or non-specific actions of the chemical scaffold.

This document provides a detailed protocol for utilizing GSK525768A in Western blot experiments to validate the specific effects of BET inhibitors on protein expression, using the well-documented downregulation of the c-Myc oncogene as a primary example.

Signaling Pathway and Mechanism of Action

BET proteins, particularly BRD4, are epigenetic readers that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promote the expression of target genes. The active BET inhibitor GSK525762A competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes such as MYC. GSK525768A, being the inactive enantiomer, does not bind to BET bromodomains and therefore does not affect the transcription of these target genes.

Caption: Mechanism of BET inhibition by GSK525762A and the role of GSK525768A as a negative control.

Experimental Protocol: Western Blot for c-Myc Expression

This protocol details the steps for treating cells with GSK525762A and GSK525768A, followed by Western blot analysis to detect changes in c-Myc protein levels.

Materials

-

Cell line known to express c-Myc (e.g., LNCaP prostate cancer cells)

-

GSK525762A (I-BET762)

-

GSK525768A

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-c-Myc

-

Primary antibody: Mouse anti-β-actin (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Workflow

Caption: Step-by-step workflow for the Western blot experiment.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare stock solutions of GSK525762A and GSK525768A in DMSO.

-

Treat cells with the desired concentrations of GSK525762A, GSK525768A, or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24-72 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-